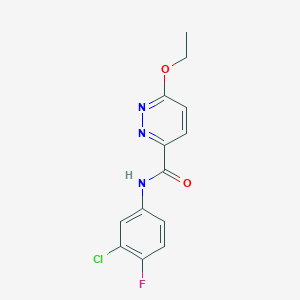

N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide

Description

N-(3-Chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide is a pyridazine-based small molecule characterized by a carboxamide group linked to a substituted phenyl ring (3-chloro-4-fluorophenyl) and an ethoxy substituent at the 6-position of the pyridazine core. Its synthesis likely involves coupling reactions between pyridazine-3-carboxylic acid derivatives and substituted anilines, followed by functionalization at the 6-position.

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFN3O2/c1-2-20-12-6-5-11(17-18-12)13(19)16-8-3-4-10(15)9(14)7-8/h3-7H,2H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDLMXLKECMMEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the pyridazine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazine ring.

Introduction of the ethoxy group: The ethoxy group is introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

Substitution reactions: The chloro and fluoro substituents are introduced onto the phenyl ring through electrophilic aromatic substitution reactions using appropriate reagents like chlorinating and fluorinating agents.

Formation of the carboxamide group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an amine source, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Corresponding oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.

Substitution: Substituted products with nucleophiles replacing the chloro or fluoro substituents.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in the treatment of diseases such as cancer and bacterial infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.

Modulating signaling pathways: Affecting key signaling pathways that regulate cell growth, differentiation, and apoptosis.

Interacting with DNA or RNA: Binding to nucleic acids and influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues identified from the evidence include:

| Compound Name | Core Structure | Substituents (Position) | Key Functional Groups |

|---|---|---|---|

| N-(3-Chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide (Target) | Pyridazine | - Ethoxy (6) - 3-Chloro-4-fluorophenyl (amide-linked) |

Carboxamide, Halogens (Cl, F), Ethoxy |

| N-(4-Chlorophenyl)-6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide | Pyridazine | - Oxo (6) - 4-Chlorophenyl (amide-linked) - CF₃ (4, phenyl) |

Carboxamide, Cl, CF₃, Oxo |

| 1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide | Pyridazine (dihydro) | - Oxo (6) - 3-Chlorophenyl (N-linked) - CF₃ (4) - 4-Chlorophenyl (amide) |

Carboxamide, Cl (multiple), CF₃, Oxo |

| 1-(3-Chlorophenyl)-N-methyl-5-(trifluoromethyl)pyrazole-4-carboxamide | Pyrazole | - CF₃ (5) - 3-Chlorophenyl (N-linked) - Methyl (amide-linked) |

Carboxamide, Cl, CF₃ |

Substituent Effects on Physicochemical Properties

- Ethoxy vs. Oxo Groups: The ethoxy group in the target compound enhances hydrophobicity compared to the oxo substituents in analogues (e.g., and ).

- Fluorine’s electronegativity may also improve metabolic stability .

- Trifluoromethyl (CF₃) Groups : Compounds with CF₃ substituents () exhibit higher lipophilicity and steric bulk, which could enhance target selectivity but reduce solubility. The absence of CF₃ in the target compound may favor aqueous solubility .

Hypothesized Pharmacological Implications

- Target Compound : The ethoxy group and dual halogens may balance hydrophobicity and polarity, making it suitable for oral bioavailability. The lack of CF₃ groups could reduce off-target interactions compared to and analogues.

- Pyridazine vs.

Computational and Experimental Insights

While specific data for the target compound are unavailable, structural comparisons suggest:

- Docking Studies : Tools like AutoDock Vina () could predict binding poses of the target compound versus CF₃-containing analogues. The ethoxy group may occupy hydrophobic pockets less accessible to bulkier CF₃ substituents .

- Crystallography : SHELX-based refinements () might reveal differences in molecular packing or hydrogen-bonding networks between the target and oxo-substituted analogues .

Biological Activity

N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a chloro-fluoro phenyl group and an ethoxy group at specific positions. The structural formula can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cancer cell proliferation. Key findings include:

- Inhibition of PI3K Pathway : The compound has demonstrated significant inhibitory activity against the phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in cancer. Molecular docking studies suggest that it binds effectively to the active site of PI3Kα, engaging critical residues that are essential for its activity .

- Antiproliferative Effects : In vitro studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116). The half-maximal inhibitory concentration (IC50) values indicate potent activity, with some derivatives achieving IC50 values as low as 3.3 µM .

Table 1: Biological Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Caco-2 | 8.9 | PI3Kα Inhibition |

| HCT-116 | 5.3 | PI3Kα Inhibition |

| Other Cancer Lines | Varies | General Antiproliferative Activity |

Case Studies

Several studies have been conducted to evaluate the effectiveness of this compound in preclinical models:

- Study on Colorectal Cancer : A recent investigation assessed the compound's effects on human colorectal cancer models. Results indicated a marked reduction in cell viability and induction of apoptosis, suggesting its potential as a therapeutic agent against colorectal cancer .

- Molecular Docking Analysis : Molecular docking simulations revealed that the compound interacts favorably with key amino acid residues within the active site of PI3Kα, supporting its role as a competitive inhibitor .

Q & A

Q. What are the key challenges in synthesizing N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide, and how can they be addressed methodologically?

Synthesis typically involves multi-step reactions requiring precise control of conditions such as temperature, solvent polarity, and catalyst selection. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps, while Pd-catalyzed cross-coupling may introduce pyridazine moieties . Yield optimization often requires iterative purification via column chromatography or recrystallization. Analytical techniques (NMR, MS) are critical for verifying intermediate purity .

Q. How do structural features like the chloro-fluorophenyl group influence the compound’s reactivity and bioactivity?

The 3-chloro-4-fluorophenyl group enhances electrophilicity and lipophilicity, improving membrane permeability and target engagement. Computational studies (e.g., DFT) suggest halogen bonding with kinase active sites, while the ethoxy group on pyridazine modulates solubility and metabolic stability . Comparative SAR studies with analogs (e.g., methoxy or methyl substitutions) reveal trade-offs between potency and pharmacokinetics .

Q. What spectroscopic methods are most effective for characterizing this compound and its intermediates?

- 1H/13C NMR : Resolves aromatic proton environments and confirms substitution patterns .

- High-resolution MS : Validates molecular formula and detects impurities.

- IR spectroscopy : Identifies carboxamide C=O stretches (~1650 cm⁻¹) and pyridazine ring vibrations .

- X-ray crystallography : Provides definitive confirmation of 3D conformation, particularly for chiral intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values across assays)?

- Dose-response refinement : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to validate target binding .

- Metabolic stability testing : Assess liver microsome degradation to identify metabolite interference .

- Computational modeling : Molecular dynamics simulations can predict off-target interactions or allosteric effects .

- Batch consistency analysis : Verify compound purity (>95% by HPLC) and solvent effects (DMSO vs. aqueous buffers) .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in kinase inhibition?

- Kinase profiling panels : Screen against 100+ kinases to identify selectivity (e.g., AMPK vs. PI3K) .

- Crystallographic studies : Co-crystallize with target kinases to map binding pockets and hydrogen-bonding networks .

- Cellular pathway analysis : Use phosphoproteomics or RNA-seq to track downstream signaling changes .

Q. How can researchers optimize ADMET properties without compromising potency?

- Bioisosteric replacement : Substitute the ethoxy group with trifluoromethoxy to enhance metabolic stability .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to improve oral bioavailability .

- In silico predictions : Tools like SwissADME or ADMETLab2.0 predict logP, CYP450 interactions, and BBB permeability .

Q. What experimental designs are critical for validating target engagement in vivo?

- Pharmacodynamic markers : Measure biomarker modulation (e.g., p-AMPK levels in tumor xenografts) .

- Radiolabeled analogs : Use 18F or 14C isotopes for biodistribution studies via PET/CT or autoradiography .

- Knockout models : CRISPR-engineered cell lines or KO mice confirm target specificity .

Methodological Integration

Q. How can computational chemistry enhance the design of derivatives with improved selectivity?

- Docking simulations : Prioritize derivatives with lower predicted binding energies to off-targets .

- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., chloro vs. fluoro) .

- QSAR models : Train on datasets of pyridazine analogs to predict IC50 and solubility .

Q. What cross-disciplinary approaches are recommended for studying this compound’s polypharmacology?

- Cheminformatics : Cluster compounds by structural fingerprints and bioactivity profiles .

- Network pharmacology : Map interaction networks to identify synergistic or antagonistic pathways .

- Microfluidics : High-throughput screening in organ-on-chip models mimics human tissue responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.